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Compound of Interest

Compound Name: Caesalmin B

Cat. No.: B018852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Caesalmin B is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus,

which are known for their rich phytochemical profiles and diverse medicinal properties.[1][2]

Diterpenoids from this genus have demonstrated a wide array of biological activities, including

anti-inflammatory, anticancer, antimalarial, and antiviral effects.[1][2][3][4] While extensive

research exists for some related compounds like Caesalmin C, specific in silico predictive

studies on Caesalmin B are not widely documented. This technical guide outlines a

prospective framework for the in silico prediction of Caesalmin B's bioactivity, focusing on its

potential anti-inflammatory and anticancer properties, informed by the known activities of its

chemical class. This document serves as a comprehensive roadmap for researchers aiming to

computationally evaluate Caesalmin B as a potential therapeutic agent.

Caesalmin B: Physicochemical Properties
A foundational step in any in silico analysis is the characterization of the molecule of interest.

The chemical structure and key physicochemical properties of Caesalmin B are summarized

below.
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Property Value Source

Molecular Formula C₂₂H₂₈O₆ PubChem[5]

Molecular Weight 388.5 g/mol PubChem[5]

IUPAC Name

[(1S,8S,11S,13R,17S,18S,19R

)-13-hydroxy-14,14,18-

trimethyl-9-oxo-4,10-

dioxapentacyclo[9.7.1.0³,⁷.0⁸,¹⁹

.0¹³,¹⁸]nonadeca-3(7),5-dien-

17-yl] acetate

PubChem[5]

XLogP3 2.9 PubChem[5]

Hydrogen Bond Donor Count 1 PubChem[5]

Hydrogen Bond Acceptor

Count
6 PubChem[5]

Rotatable Bond Count 2 PubChem[5]

Prospective In Silico Bioactivity Prediction
Workflow
The following workflow is proposed for a comprehensive computational assessment of

Caesalmin B's bioactivity.
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Phase 1: Target Identification & Ligand Preparation

Phase 2: Molecular Docking & Binding Affinity Analysis Phase 3: ADMET Prediction & Druggability Assessment

Phase 4: Bioactivity Prediction & Hypothesis Generation

Literature Review:
Known bioactivities of

Caesalpinia diterpenoids
(Anti-inflammatory, Anticancer)

Selection of Protein Targets:
- NF-κB, COX-2 (Inflammation)
- Bcl-2, caspases (Apoptosis)

Molecular Docking Simulation:
Caesalmin B against selected targets

Ligand Preparation:
- Obtain 3D structure of Caesalmin B

- Energy minimization

Analysis of Docking Results:
- Binding energy calculation
- Visualization of interactions

Integration of Results

ADMET Prediction:
- Absorption, Distribution

- Metabolism, Excretion, Toxicity

Lipinski's Rule of Five Analysis

Hypothesis on Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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